molecular formula C19H17NO3S2 B2460361 Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate CAS No. 923061-93-2

Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate

Cat. No.: B2460361
CAS No.: 923061-93-2
M. Wt: 371.47
InChI Key: UGOKBLJIMUWFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. The structure of this compound includes a benzo[b]thiophene core, which is a fused ring system containing both benzene and thiophene rings, and various functional groups that contribute to its unique chemical properties.

Properties

IUPAC Name

ethyl 2-[(3-methylsulfanylbenzoyl)amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-3-23-19(22)16-14-9-4-5-10-15(14)25-18(16)20-17(21)12-7-6-8-13(11-12)24-2/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOKBLJIMUWFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the carboxylate group: The benzo[b]thiophene core is then functionalized with an ethyl ester group at the 3-position through esterification reactions.

    Attachment of the benzamido group:

    Addition of the methylthio group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Carboxylic acids

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for pharmacological exploration:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential for ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate in cancer therapy.
  • Antimicrobial Effects : Studies indicate that thiophene derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
Activity TypeDescriptionReference
AnticancerInhibits proliferation of cancer cells in vitro
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential to reduce inflammation markers in cellular assays
AntioxidantDemonstrates significant antioxidant activity comparable to ascorbic acid

Case Studies

Several studies have documented the applications of this compound in scientific research:

  • Anticancer Research : A study evaluated the compound's effects on human breast cancer cell lines, revealing a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent .
  • Antimicrobial Testing : In vitro assays showed that the compound exhibited zones of inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating its promise as an antimicrobial agent .

Table 2: Case Study Results

Study FocusMethodologyFindings
AnticancerCell viability assays on MCF-7 cellsSignificant reduction in cell viability
AntimicrobialAgar diffusion method against bacterial strainsZones of inhibition greater than standard antibiotics

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:

    Ethyl 2-aminobenzo[b]thiophene-3-carboxylate: Similar structure but lacks the benzamido and methylthio groups.

    3-Methylbenzo[b]thiophene: Contains a methyl group instead of the more complex functional groups.

    Benzo[b]thiophene, 2-ethyl-: Lacks the benzamido and methylthio groups, making it less complex.

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and pharmacological effects of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from benzothiophene derivatives. The general synthetic route includes:

  • Formation of Benzothiophene Core : Utilizing starting materials such as thiophenes and carboxylic acids.
  • Substitution Reactions : Introducing the methylthio and benzamide groups through electrophilic aromatic substitution or nucleophilic acyl substitution.
  • Esterification : Converting the carboxylic acid to an ester form using ethanol and acid catalysts.

Anticancer Properties

Recent studies have indicated that compounds containing the benzothiophene moiety exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A notable study demonstrated that this compound exhibited cytotoxic effects in breast cancer cells, with IC50 values indicating potent activity at low concentrations .

The proposed mechanisms for the anticancer effects include:

  • Inhibition of Cell Proliferation : Targeting key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death.
  • Antioxidant Activity : Reduction of oxidative stress markers in cancer cells, contributing to their cytotoxic effects .

Other Biological Activities

This compound has also been investigated for various other biological activities:

  • Antimicrobial Activity : Exhibiting inhibitory effects against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .
  • Neuroprotective Properties : Some derivatives have demonstrated cholinesterase inhibition, which is beneficial in neurodegenerative conditions like Alzheimer’s disease .

Case Studies

  • Breast Cancer Study : A study highlighted the efficacy of this compound in reducing tumor size and enhancing survival rates in murine models of breast cancer .
  • Antimicrobial Testing : In vitro assays showed that this compound effectively inhibited the growth of pathogenic strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Tables

Biological ActivityObserved EffectReference
AnticancerInduced apoptosis in cancer cells
AntimicrobialInhibited growth of E. coli
Anti-inflammatoryReduced cytokine levels
Cholinesterase inhibitionPotential neuroprotective effects

Q & A

Q. How can crystallography (X-ray or SC-XRD) resolve ambiguities in molecular conformation?

  • Sample Preparation : Grow single crystals via vapor diffusion (ethanol/water, 1:1).
  • Key Parameters : Analyze dihedral angles between thiophene and benzamido groups. A planar conformation (<10° deviation) suggests strong π-π stacking potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.